molecular formula C37H46N4O6 B8819573 Formoterol Dimer CAS No. 1795129-59-7

Formoterol Dimer

Cat. No.: B8819573
CAS No.: 1795129-59-7
M. Wt: 642.8 g/mol
InChI Key: XWHIFWOMBHPOAH-UHFFFAOYSA-N
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Description

Formoterol Dimer: is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and formamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formoterol Dimer can be achieved through a multi-step organic synthesis process. The key steps involve:

    Formation of the Hydroxyl Groups: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Amino Group Introduction: Amination reactions using amines and catalysts like palladium on carbon can be employed.

    Formamide Group Addition: This can be done through formylation reactions using formic acid or formamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines

    Substitution Products: Nitro compounds, halogenated compounds

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Medicine

Industry

In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Formoterol Dimer involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-(1-((2-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)amino)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)acetamide
  • N-(2-hydroxy-5-(1-((2-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)amino)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)benzamide

Uniqueness

The uniqueness of Formoterol Dimer lies in its specific arrangement of functional groups, which may confer unique binding properties and reactivity compared to similar compounds.

Properties

CAS No.

1795129-59-7

Molecular Formula

C37H46N4O6

Molecular Weight

642.8 g/mol

IUPAC Name

N-[2-hydroxy-5-[1-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]anilino]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide

InChI

InChI=1S/C37H46N4O6/c1-24(17-26-5-11-30(46-3)12-6-26)38-21-34(28-9-15-35(43)32(19-28)40-23-42)41-33-20-29(10-16-36(33)44)37(45)22-39-25(2)18-27-7-13-31(47-4)14-8-27/h5-16,19-20,23-25,34,37-39,41,43-45H,17-18,21-22H2,1-4H3,(H,40,42)

InChI Key

XWHIFWOMBHPOAH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)NC3=C(C=CC(=C3)C(CNC(C)CC4=CC=C(C=C4)OC)O)O

Origin of Product

United States

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